3-{2-[4-(2,4-dimethylphenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone
Overview
Description
3-{2-[4-(2,4-dimethylphenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the piperazine ring and the quinazolinone core in this compound suggests it may have significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(2,4-dimethylphenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone typically involves multiple steps, including the formation of the piperazine ring and the quinazolinone core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired piperazinopyrrolidinones .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification steps, such as crystallization and chromatography, are optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(2,4-dimethylphenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
3-{2-[4-(2,4-dimethylphenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{2-[4-(2,4-dimethylphenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The quinazolinone core may inhibit certain enzymes, leading to therapeutic effects in conditions like cancer and neurological disorders .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole: Known for its high affinity for alpha1-adrenergic receptors.
1-(4-substituted phenyl)-3-[4-substituted piperazino (piperidino)]propan-1-ol: Studied for its inhibitory effects on adenosine deaminase.
Uniqueness
3-{2-[4-(2,4-dimethylphenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone stands out due to its unique combination of the piperazine ring and quinazolinone core, which may confer distinct pharmacological properties
Properties
IUPAC Name |
3-[2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-16-7-8-20(17(2)13-16)24-9-11-25(12-10-24)21(27)14-26-15-23-19-6-4-3-5-18(19)22(26)28/h3-8,13,15H,9-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHAPKWAYHDLFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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